molecular formula C12H18N2O2S B1328620 2-Methylsulfonyl-5-(piperidin-1-yl)aniline CAS No. 942474-53-5

2-Methylsulfonyl-5-(piperidin-1-yl)aniline

Cat. No. B1328620
M. Wt: 254.35 g/mol
InChI Key: LAGRGULHKZNGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methylsulfonyl-5-(piperidin-1-yl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C12H18N2O2S and a molecular weight of 254.35 .


Physical And Chemical Properties Analysis

“2-Methylsulfonyl-5-(piperidin-1-yl)aniline” has a molecular weight of 254.35 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Neurological and Psychiatric Disorder Treatment

2-Methylsulfonyl-5-(piperidin-1-yl)aniline derivatives have been studied for their potential in treating complex neurological and psychiatric disorders. Research indicates that N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can lead to selective ligands for the 5-HT7 receptor. Such compounds show promise in treating CNS disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).

2. Anticancer Potential

Compounds derived from 2-Methylsulfonyl-5-(piperidin-1-yl)aniline have been synthesized and evaluated for their anticancer activity against various human cell lines. This research is pivotal in identifying new chemotherapeutic agents (Subhash & Bhaskar, 2021).

3. Structural and Molecular Studies

These derivatives have been the subject of extensive structural and molecular studies. For example, the N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide derivatives have been characterized using a combination of nuclear magnetic resonance, infrared, and mass spectrometric techniques, confirming their distinct molecular structures (Mphahlele & Maluleka, 2021).

4. Corrosion Inhibition Properties

Research on piperidine derivatives, including those related to 2-Methylsulfonyl-5-(piperidin-1-yl)aniline, has shown potential in corrosion inhibition, particularly for the protection of iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand the adsorption and inhibition properties (Kaya et al., 2016).

5. Antibacterial Activity

Certain derivatives have exhibited antibacterial activity, indicating their potential use in developing new antimicrobial agents. These compounds have been tested against various Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).

properties

IUPAC Name

2-methylsulfonyl-5-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(9-11(12)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGRGULHKZNGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfonyl-5-(piperidin-1-yl)aniline

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